molecular formula C12H17NO2 B8307297 2,4-Diisopropyl-1-nitro-benzene

2,4-Diisopropyl-1-nitro-benzene

Cat. No.: B8307297
M. Wt: 207.27 g/mol
InChI Key: JIXBHJLFDLAPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diisopropyl-1-nitro-benzene, with the molecular formula C12H17NO2, is a nitro-substituted benzene derivative intended for research and development purposes . As a nitroaromatic compound, it belongs to a class of molecules where a nitro group (-NO2) is attached to an aromatic benzene ring. In general, the nitration of benzene, which introduces the nitro group, is a classic example of electrophilic aromatic substitution, typically facilitated by a mixture of nitric and sulfuric acids that generates the nitronium ion (+NO2) electrophile . The presence of isopropyl groups at the 2 and 4 positions classifies this compound as a disubstituted benzene, which can influence its electronic properties and steric profile. Nitrobenzene derivatives are versatile intermediates in organic synthesis. They are frequently employed in the preparation of other nitrogen-containing compounds, such as anilines, which are crucial precursors for dyes, pharmaceuticals, and agrochemicals . The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards subsequent electrophilic substitution and directing incoming groups to the meta position relative to itself . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-nitro-2,4-di(propan-2-yl)benzene

InChI

InChI=1S/C12H17NO2/c1-8(2)10-5-6-12(13(14)15)11(7-10)9(3)4/h5-9H,1-4H3

InChI Key

JIXBHJLFDLAPRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)C

Origin of Product

United States

Comparison with Similar Compounds

4-Isopropyl-1-methyl-2-nitrobenzene

  • Structure : Methyl group at position 1, isopropyl at position 4, nitro at position 2.
  • Key Differences: Replacement of one isopropyl group (in 2,4-diisopropyl derivative) with a methyl group reduces steric hindrance. The nitro group’s position (2 vs.
  • Hypothesized Properties : Lower melting/boiling points compared to this compound due to reduced molecular symmetry and weaker van der Waals interactions .

1-Isopropyl-2-nitro-4-methylbenzene

  • Structure : Isopropyl at position 1, methyl at position 4, nitro at position 2.
  • Key Differences : Substituent positions create a distinct electronic profile. The nitro group at position 2 deactivates the ring, directing further substitutions to the less hindered positions (e.g., meta to nitro).
  • Hypothesized Reactivity : Reduced solubility in polar solvents compared to this compound due to asymmetric substitution .

Functional Group Analogs

Isopropyl N-phenylcarbamate

  • Structure : Carbamate group (-O(CO)NH-) attached to phenyl and isopropyl groups.
  • Key Differences : Replacement of the nitro group with a carbamate introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
  • Applications : Likely used as a pesticide or pharmaceutical intermediate, contrasting with the nitroaromatic’s role in explosives or dyes .

2-Methoxy-N,N-dimethylbenzamide

  • Structure : Methoxy group at position 2, dimethylamide at position 1.
  • Electronic Effects : Methoxy (electron-donating) and amide (electron-withdrawing) groups create a polarized ring, differing from the nitro-isopropyl synergy in this compound.
  • Hypothesized Stability : Lower thermal stability than nitro derivatives due to weaker resonance stabilization .

Data Table: Structural and Hypothesized Property Comparison

Compound Name Substituents Molecular Formula Key Properties (Hypothesized)
This compound 1-NO₂, 2/4-(CH(CH₃)₂) C₁₂H₁₇NO₂ High steric hindrance, moderate solubility
4-Isopropyl-1-methyl-2-nitrobenzene 2-NO₂, 1-CH₃, 4-(CH(CH₃)₂) C₁₀H₁₃NO₂ Lower melting point, higher reactivity
Isopropyl N-phenylcarbamate Phenyl + carbamate + isopropyl C₁₀H₁₃NO₂ Polar, hydrogen-bonding capability
2-Methoxy-N,N-dimethylbenzamide 2-OCH₃, 1-N(CH₃)₂(CO) C₁₀H₁₃NO₂ Polarized ring, lower thermal stability

Research Findings and Implications

  • Steric Effects : Bulky isopropyl groups in this compound limit accessibility to the aromatic ring, reducing reaction rates in nucleophilic substitutions compared to methyl-substituted analogs .
  • Electronic Effects : The nitro group’s strong electron-withdrawing nature stabilizes negative charges in intermediates, favoring meta-substitution in electrophilic reactions. This contrasts with methoxy or carbamate analogs, where electronic profiles direct substitutions to ortho/para positions.
  • Applications : Nitroaromatics like this compound are critical in explosives and dyes, while carbamates and amides dominate agrochemical and pharmaceutical sectors .

Q & A

Q. How can researchers validate synthetic routes using isotopic labeling?

  • Methodology : Introduce ¹³C or ¹⁵N labels at the nitro or isopropyl groups. Track isotopic distribution via mass spectrometry to confirm reaction mechanisms (e.g., nitration vs. alkylation pathways). Use 2D NMR (HSQC) to map labeled positions .

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